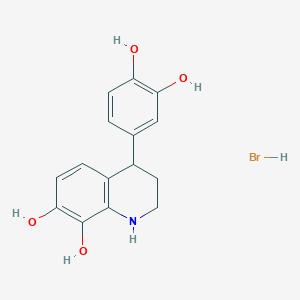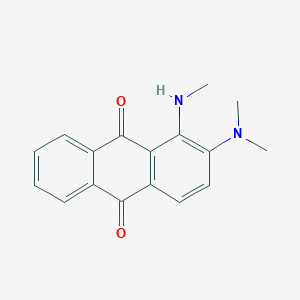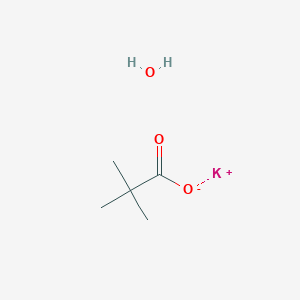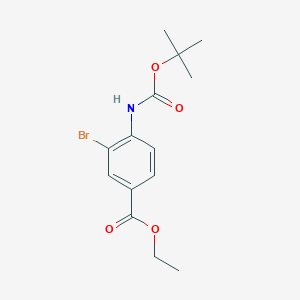
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the third position, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group at the fourth position on the benzene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-4-aminobenzoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine, resulting in the formation of 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide to yield Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Deprotected Amine: 3-bromo-4-aminobenzoic acid.
Hydrolyzed Acid: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is widely used in scientific research due to its functional groups and reactivity. Some applications include:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of various organic molecules and as a building block for more complex structures.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom and protected amino group allow for selective modifications, enabling the design of compounds with desired biological activities.
Comparación Con Compuestos Similares
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-aminobenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.
Ethyl 4-((tert-butoxycarbonyl)amino)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C14H18BrNO4 |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18) |
Clave InChI |
KBTCGHDOZXKYQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


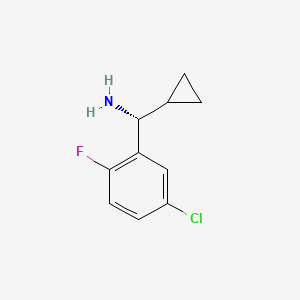
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
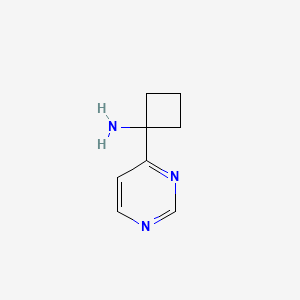
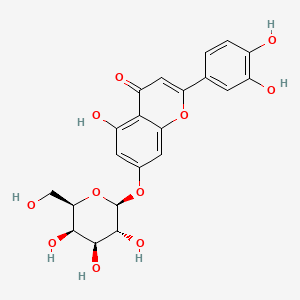
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
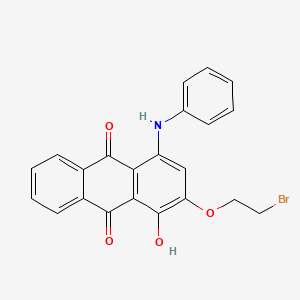
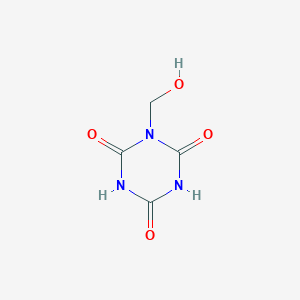
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
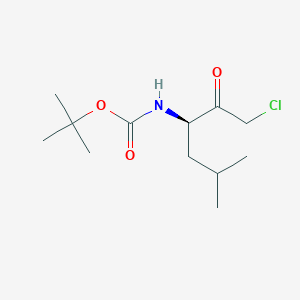
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

